ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-5-17-7(14)6-11-8(15)12-13-9(16)18-10(2,3)4/h5-6H2,1-4H3,(H,13,16)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWOXYFHEXGDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butoxycarbonyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: Free amine and carbon dioxide.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis for the protection of amine groups.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate involves the protection of amine groups through the formation of a Boc-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations in Boc-Protected Acetates
Ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate
- Structure : Replaces the hydrazinecarbonyl group with a benzyl-protected amine.
- Synthesis: Achieved via Boc protection of ethyl 2-(benzylamino)acetate using di-tert-butyl dicarbonate, yielding 92% .
- Key Differences: Lipophilicity: The benzyl group increases aromaticity, enhancing lipophilicity compared to the hydrazine derivative, which may improve membrane permeability in biological systems .
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride
- Structure: Features an additional ethylamino group and exists as a hydrochloride salt.
- Key Differences: Solubility: The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations . Bioactivity: Protonation of the amino group may enhance interactions with negatively charged biological targets.
Ester Substitution: Ethyl vs. Methyl
- Ethyl Esters (e.g., target compound):
- Methyl Esters (e.g., methyl 2-(tert-butoxycarbonyl)acetate):
Substituent Impact on Physicochemical Properties
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Efficiency : Benzyl-substituted analogs show higher yields (92%) compared to hydrazine derivatives (70%), likely due to reduced side reactions .
- Stability : Boc protection in all compounds ensures amine/hydrazine stability under basic conditions but requires acidic conditions for deprotection.
- Biological Relevance : While the target compound is implicated in bacterial enzyme inhibition , analogs with enhanced solubility (e.g., hydrochloride salts) or lipophilicity (e.g., benzyl derivatives) warrant further pharmacological evaluation.
Biological Activity
Ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate, known by its CAS number 112550-61-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₉N₃O₅
- Molecular Weight : 261.28 g/mol
- Structure : The compound features a hydrazine moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound can be attributed to its structural components, particularly the hydrazine group. Hydrazines are known to interact with biological macromolecules and can influence several biochemical pathways:
- Antioxidant Activity : Compounds with hydrazine groups have been reported to exhibit antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that hydrazine derivatives can exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
A study investigating the antimicrobial properties of hydrazine derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Anticancer Potential
Research has indicated that hydrazine derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to activate caspase pathways leading to programmed cell death in various cancer cell lines. This mechanism is crucial for developing new anticancer agents.
Case Studies
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In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in human cancer cell lines at micromolar concentrations.
Cell Line IC50 (µM) HeLa 15 MCF-7 22 A549 18 - In Vivo Studies : Animal models treated with similar hydrazine compounds showed reduced tumor sizes compared to controls, indicating potential efficacy in cancer treatment.
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via carbamate formation. A related analog, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate, was prepared by reacting ethyl 2-(benzylamino)acetate with di-tert-butyl dicarbonate in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature (RT) with a 92% yield. Key parameters include anhydrous conditions, stoichiometric base addition, and monitoring via TLC/NMR. Optimizing equivalents of di-tert-butyl dicarbonate (1.1–1.2 equiv) and extended stirring (overnight) ensures completion .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- ¹H NMR : Characteristic peaks include the tert-butyl group (δ ~1.43 ppm, singlet) and ethyl ester protons (δ ~1.24 ppm, triplet for CH₃; δ ~4.16 ppm, quartet for CH₂).
- Purity : HPLC (≥95% purity, as reported for structurally similar compounds) and elemental analysis (C, H, N) validate composition.
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺ or [M+Na]⁺) .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : The compound may cause skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a sealed container at room temperature, away from acids or oxidizers .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data (e.g., NMR) during characterization?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted starting materials) or solvent effects. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. For NMR, use deuterated solvents matching reaction conditions (e.g., CDCl₃ for non-polar intermediates). Computational modeling (DFT for NMR chemical shifts) or comparison with analogs (e.g., tert-butyl carbamate derivatives) resolves ambiguities .
Q. What are the applications of this compound in peptide and hydrazide-based drug design?
- Methodological Answer :
- Boc Protection : The tert-butoxycarbonyl (Boc) group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA).
- Hydrazide Linkers : The hydrazinecarbonyl moiety facilitates conjugation (e.g., antibody-drug conjugates) or serves as a precursor for heterocycles (e.g., triazoles via CuAAC click chemistry).
- Ester Functionalization : Hydrolysis to carboxylic acids or aminolysis to amides allows further derivatization for prodrug strategies .
Q. What strategies improve the stability and shelf-life of this compound under varying storage conditions?
- Methodological Answer :
- Storage : Keep in anhydrous conditions (desiccator with silica gel) under inert gas (N₂/Ar) to prevent hydrolysis.
- Temperature : Room temperature is suitable; avoid freezing (risk of ester degradation) or prolonged exposure to >30°C.
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) at 0.1–1% w/w to mitigate oxidation. Lyophilization extends shelf-life for long-term storage (≥2 years) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
